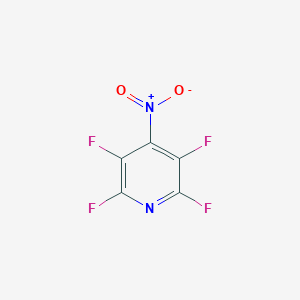

2,3,5,6-Tetrafluoro-4-nitropyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrafluoro-4-nitropyridine involves several steps. One notable method is the reaction of pyridine or substituted pyridines with N2O5 in an organic solvent. This process yields the N-nitropyridinium ion . Subsequent treatment of this ion with SO2/HSO3 in water leads to the formation of 3-nitropyridine with a respectable yield of 77% . Interestingly, the reaction mechanism does not follow the conventional electrophilic aromatic substitution; instead, it involves a [1,5] sigmatropic shift , causing the nitro group to migrate from the 1-position to the 3-position .

Chemical Reactions Analysis

Apart from the synthesis pathway mentioned earlier, 2,3,5,6-Tetrafluoro-4-nitropyridine can participate in various reactions, including substitution reactions with ammonia and amines. Notably, vicarious substitution and oxidative substitution methods have been employed to introduce substituents para to the nitro group. These reactions yield a series of 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity and good yields .

Applications De Recherche Scientifique

Nucleophilic Substitution in Tetrafluoro-4-nitropyridine

The reactions of 2,3,5,6-tetrafluoro-4-nitropyridine with ammonia and sodium methoxide have been studied, showing significant replacement of the nitro-group, a process different from its benzene counterpart. This research reveals the orientation of nucleophilic attack influenced by the pyridine-ring nitrogen, which is crucial in understanding the reactivity of this compound (Chambers, Hutchinson, & Musgrave, 1966).

Synthesis of Fluoropyridines

The synthesis of various fluoropyridines, including 2-chloro- and 2-amino-5-fluoropyridines, involves the use of 2,3,5,6-tetrafluoro-4-nitropyridine as an intermediate. This demonstrates the compound’s role in producing valuable chemical derivatives (Hand & Baker, 1989).

Study of Physicochemical Properties

Investigations into the physicochemical properties of solutions of bis(2,3,5,6-tetraoxo-4-nitropyridinate) dianions were conducted. The research provides insights into the electrolytic behavior in crystalline and aqueous states of this compound, useful for understanding its properties in various mediums (Kuz’mina et al., 2004).

Crystal and Molecular Structures

The crystal and molecular structures of oxidative nitration products of aminopyrazine and 2-amino-3-hydroxypyridine, including 2,3,5,6-tetraoxo-4-nitropyridinate, were studied. This research is fundamental in understanding the structural aspects of such compounds, contributing to the knowledge of their chemical behavior (Kovalchukova et al., 2014).

Heterocyclic Polyfluoro-compounds

Research on the synthesis and reactions of heterocyclic polyfluoro-compounds, including 2,3,5,6-tetrafluoropyridine derivatives, illustrates the versatility of 2,3,5,6-tetrafluoro-4-nitropyridine in synthesizing various chemical entities. This expands its applications in the field of organic chemistry (Banks et al., 1967).

Fluorinated Organic Paramagnetic Building Blocks

Recent studies have explored the use of 2,3,5,6-tetrafluoro-4-nitropyridine derivatives in creating new stable polyfluorinated nitroxide radicals for cross-coupling reactions. This research opens new avenues in the synthesis of complex molecular structures, particularly in paramagnetic applications (Politanskaya et al., 2020).

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4N2O2/c6-1-3(11(12)13)2(7)5(9)10-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOBGKVLVQVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542284 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-nitropyridine | |

CAS RN |

3511-89-5 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide](/img/structure/B1626535.png)